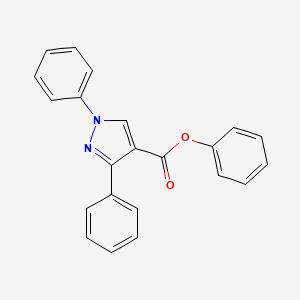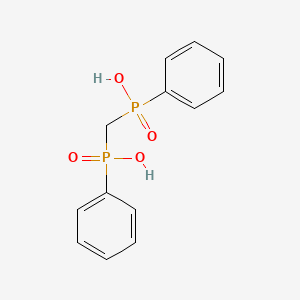![molecular formula C15H11Cl2N5 B5801528 6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine](/img/structure/B5801528.png)
6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine
Vue d'ensemble
Description
6-Chloro-N-(4-chloro-phenyl)-N'-phenyl-[1,3,5]triazine-2,4-diamine is a useful research compound. Its molecular formula is C15H11Cl2N5 and its molecular weight is 332.2 g/mol. The purity is usually 95%.
The exact mass of the compound 6-chloro-N-(4-chlorophenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine is 331.0391508 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermally Stable and Organosoluble Aromatic Polyamides
Phenyl-1,3,5-triazine functional aromatic polyamides, derived from triazine compounds, exhibit exceptional thermal stability and organosolubility. They form high-molecular-weight amorphous polymers, readily soluble in specific solvents and capable of forming transparent films with good mechanical properties. These polymers have applications in areas requiring materials with high glass transition temperatures and excellent thermal stability, potentially exceeding 440°C (Yu et al., 2012).
Microwave-Assisted Synthesis for Supramolecular Chemistry
Triazine derivatives synthesized under microwave irradiation have shown promise in supramolecular chemistry, particularly for their potential in hydrogen bond formation and metal complexation. These derivatives can facilitate the efficient preparation of supramolecular polymers with intriguing fluorescence properties (Moral et al., 2010).
Soil Applied Herbicide Dissipation Kinetics
In agricultural research, the dissipation kinetics of soil-applied herbicides, including triazine derivatives, are studied to understand their environmental impact and efficiency in pest control. This research provides valuable information for agronomical practices and environmental safety (Baer & Calvet, 1999).
Anti-Plasmodial Activity in Malaria Treatment
6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines have shown significant in vitro antiplasmodial activity against drug-resistant strains of malaria. This highlights their potential as therapeutic agents in combating malaria, particularly in drug-resistant cases (Lourens et al., 2016).
Schiff Base-Based Surfactants in Industrial Applications
Triazine Schiff base-based cationic gemini surfactants have been developed for use as antiwear, antifriction, and anticorrosive additives in industrial settings. These compounds show promise in improving the performance and longevity of machinery and equipment (Singh et al., 2016).
Antimalarial Activity of Triazine Derivatives
Some triazine derivatives have been identified for their antimalarial properties, showcasing moderate to high efficacy against malaria. This research provides a foundation for the development of new antimalarial drugs (Werbel et al., 1987).
Mécanisme D'action
Target of Action
Similar triazine derivatives have been reported to target dna gyrase , a type II topoisomerase, in bacteria, inhibiting DNA replication and transcription.
Mode of Action
It’s plausible that, like other triazine derivatives, it could interfere with the dna supercoiling process by inhibiting dna gyrase . This inhibition could prevent DNA replication and transcription, leading to bacterial cell death.
Biochemical Pathways
Based on the potential target (dna gyrase), it can be inferred that the compound may affect dna replication and transcription pathways in bacteria .
Result of Action
If the compound does inhibit dna gyrase as suggested, it could lead to the cessation of dna replication and transcription in bacteria, resulting in bacterial cell death .
Analyse Biochimique
Biochemical Properties
It is known that triazine derivatives can interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific structure of the derivative.
Cellular Effects
Some triazine derivatives have been shown to have anti-proliferative activity against certain cell lines .
Propriétés
IUPAC Name |
6-chloro-2-N-(4-chlorophenyl)-4-N-phenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N5/c16-10-6-8-12(9-7-10)19-15-21-13(17)20-14(22-15)18-11-4-2-1-3-5-11/h1-9H,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOJJUNVCIZYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Methylphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B5801450.png)
![3-[(4-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B5801454.png)
![N-[3-(methylsulfanyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B5801464.png)
![1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B5801470.png)
![1-(4,6-Dimethylpyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5801471.png)
![N-[2-(tert-butylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B5801481.png)

![ethyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5801490.png)
![N-(3-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5801500.png)


![4,12-Dimethyl-8-phenyl-2,4,5,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B5801511.png)
![N-[(E)-(2-chlorophenyl)methylideneamino]-4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B5801513.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
